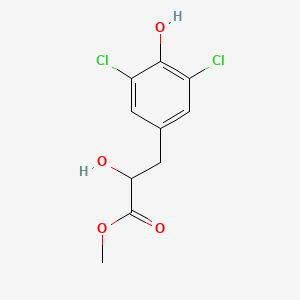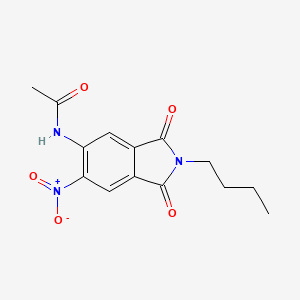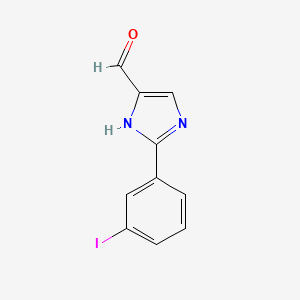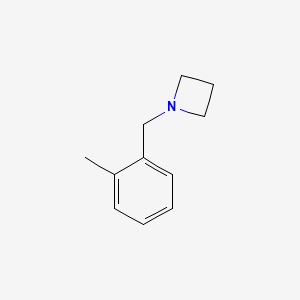
1H-Benzimidazole-5-carboximidamide, 2,2'-(1,3-propanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) typically involves the condensation of appropriate diamines with dicarboxylic acids or their derivatives. One common method involves the reaction of 2,2’-(propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid) with suitable amidine precursors under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, thereby inhibiting their function. This interaction can lead to the disruption of essential cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Propane-1,3-diyl)bis(1-methyl-1H-benzo[d]imidazol-5-amine): Similar structure but with different functional groups.
2,2’-(Propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid): Precursor used in the synthesis of the target compound.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
66639-24-5 |
|---|---|
Fórmula molecular |
C19H20N8 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)propyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H20N8/c20-18(21)10-4-6-12-14(8-10)26-16(24-12)2-1-3-17-25-13-7-5-11(19(22)23)9-15(13)27-17/h4-9H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27) |
Clave InChI |
JSWDSBAWSDFTEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=N)N)NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)





